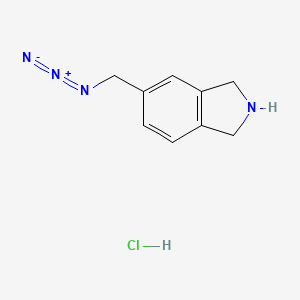

5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride

Description

5-(Azidomethyl)-2,3-dihydro-1H-isoindole hydrochloride is a bicyclic organic compound featuring a 2,3-dihydroisoindole core substituted with an azidomethyl (-CH2N3) group at the 5-position, along with a hydrochloride counterion. This compound is of interest in synthetic chemistry due to its azide functionality, which enables participation in click chemistry reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

IUPAC Name |

5-(azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c10-13-12-4-7-1-2-8-5-11-6-9(8)3-7;/h1-3,11H,4-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZCOLILQQMEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)CN=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride typically involves the introduction of an azido group to a pre-formed dihydroisoindole structure. One common method involves the reaction of a suitable precursor with sodium azide under appropriate conditions. For example, a precursor containing a halomethyl group can be reacted with sodium azide in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to yield the desired azido compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Reduction: Hydrogen gas with palladium on carbon.

Major Products

Substitution: Various substituted dihydroisoindoles.

Cycloaddition: Triazole derivatives.

Reduction: Aminomethyl-dihydroisoindole derivatives.

Scientific Research Applications

5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles via click chemistry.

Biology: Employed in bioorthogonal labeling and functionalization of biomolecules.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride largely depends on the specific application and reaction it is involved in. For example, in click chemistry, the azido group undergoes a cycloaddition reaction with an alkyne to form a stable triazole ring. This reaction is facilitated by a copper(I) catalyst, which activates the alkyne and azide for the cycloaddition process.

Comparison with Similar Compounds

Key Structural and Functional Comparisons:

Azidomethyl vs. Carboxylic Ester ():

- The azidomethyl group enables CuAAC-driven polymerization or macrocyclization, whereas the methyl ester (-COOCH3) in the carboxylic acid derivative is more suited for hydrolysis or amidation reactions in drug synthesis .

- The azide group’s reactivity contrasts with the ester’s stability, making the former preferable for dynamic covalent chemistry .

- Fluorination (e.g., 5-Fluoroisoindoline hydrochloride) introduces metabolic stability and enhanced binding affinity in drug candidates, whereas the azidomethyl group is primarily a synthetic handle .

Azidomethyl vs. Trifluoromethoxy ():

- The -OCF3 group in 5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole hydrochloride provides electron-withdrawing effects, altering electronic properties of the aromatic system compared to the electron-neutral azidomethyl group .

- While safety data for 5-(azidomethyl)-2,3-dihydro-1H-isoindole hydrochloride is unavailable, similar isoindoline hydrochlorides (e.g., 5-fluoro or 5-methoxy derivatives) are commercially available with purities ≥95%, indicating established protocols for handling .

Biological Activity

5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an azidomethyl group attached to a dihydro-isoindole framework, which is known for its diverse pharmacological properties. The presence of the azide group may enhance reactivity and facilitate further chemical modifications.

Research indicates that compounds with similar structures often exhibit various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Many isoindole derivatives have been shown to inhibit specific enzymes, which can lead to altered metabolic pathways.

- Interaction with Receptors : These compounds may act as ligands for various receptors, influencing cellular signaling pathways.

- Induction of Apoptosis : Some studies suggest that isoindoles can promote programmed cell death in cancer cells.

Anticancer Activity

Several studies have investigated the anticancer potential of 5-(azidomethyl)-2,3-dihydro-1H-isoindole derivatives. For instance:

- Cell Line Studies : In vitro studies demonstrated that related isoindole compounds could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the disruption of microtubule dynamics, leading to mitotic arrest .

- Mechanistic Insights : A study highlighted that these compounds might induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .

Antimicrobial Activity

The antimicrobial properties of isoindole derivatives have also been explored:

- Bacterial Inhibition : Compounds structurally related to 5-(azidomethyl)-2,3-dihydro-1H-isoindole have shown significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action may involve disrupting bacterial cell wall synthesis or function .

Case Studies and Experimental Data

A selection of relevant studies provides insights into the biological activity of 5-(azidomethyl)-2,3-dihydro-1H-isoindole:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anticancer | Inhibition of cell proliferation in breast cancer cell lines with IC50 values ranging from 5 to 15 µM. |

| Study 2 | Antimicrobial | Effective against Staphylococcus aureus with MIC values around 10 µg/mL. |

| Study 3 | Apoptosis Induction | Induction of apoptosis in colon cancer cells via caspase activation. |

Q & A

Q. Key Considerations :

Q. Answer :

- Handling : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of azide-containing dust. Avoid contact with reducing agents (risk of explosive HN₃ formation) .

- Storage : Keep in a tightly sealed amber vial under inert gas (N₂/Ar) at –20°C. Desiccate to prevent hydrolysis.

- Waste Disposal : Collect azide-containing waste separately and neutralize with NaNO₂/HCl before disposal by certified hazardous waste services .

Intermediate: What analytical methods validate the purity and structure of this compound?

Q. Answer :

- NMR Spectroscopy :

- ¹H NMR (DMSO-d₆): Look for characteristic peaks: δ 3.2–3.5 ppm (dihydroisoindole CH₂), δ 4.1–4.3 ppm (azidomethyl CH₂), and absence of residual solvent.

- ¹³C NMR : Confirm the quaternary carbon adjacent to the azide group at ~60 ppm.

- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95% by area under the curve).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to C₉H₁₀N₄Cl .

Advanced: How can factorial design optimize reaction conditions for scalable synthesis?

Answer :

Use a 2³ factorial design to evaluate:

- Variables : Temperature (40°C vs. 60°C), solvent (DMF vs. DMSO), and stoichiometry (1:1 vs. 1:1.2 azide:precursor).

- Response Metrics : Yield, purity, and reaction time.

- Analysis : ANOVA identifies significant factors. For example, DMF may improve yield at 60°C but increase side reactions. Optimize using response surface methodology .

Q. Answer :

- Molecular Dynamics (MD) Simulations : Simulate protonation states of the isoindole ring and azide group at pH 2–10. Predict degradation pathways (e.g., hydrolysis of azide to amine).

- DFT Calculations : Calculate activation energies for degradation steps. For example, the azide group may hydrolyze faster in acidic conditions (pH < 4) via SN1 mechanisms .

- Validation : Compare predicted half-lives with experimental stability studies (HPLC monitoring at 25°C) .

Advanced: How to resolve contradictions in reported biological activity data for isoindole derivatives?

Q. Answer :

- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and in-house assays. Normalize activity values (e.g., IC₅₀) using standardized units.

- Confounding Factors : Check for variations in assay conditions (e.g., cell lines, incubation time). For example, cytotoxicity in HEK293 vs. HeLa cells may differ due to transporter expression .

- Dose-Response Curves : Replicate disputed studies with triplicate measurements and rigorous controls (e.g., positive/negative controls for each plate) .

Advanced: What theoretical frameworks guide mechanistic studies of azide-alkyne cycloaddition (AAC) involving this compound?

Q. Answer :

- Click Chemistry Principles : Apply Sharpless’s framework to assess reaction kinetics and regioselectivity. Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡).

- Electron Density Mapping : Analyze frontier molecular orbitals (HOMO/LUMO) via Gaussian software to predict reactivity with alkynes.

- Solvent Effects : Apply COSMO-RS models to quantify solvation energy differences in polar vs. nonpolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.